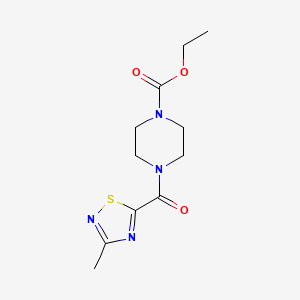

Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate

Description

Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and a 3-methyl-1,2,4-thiadiazole-5-carbonyl moiety. The thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The ethyl carboxylate group enhances solubility and serves as a handle for further derivatization. While direct crystallographic data for this compound are absent in the literature, its structural analogs (e.g., piperazine-carboxylate derivatives) are often analyzed using programs like SHELXL and visualized via Mercury .

Properties

IUPAC Name |

ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3S/c1-3-18-11(17)15-6-4-14(5-7-15)10(16)9-12-8(2)13-19-9/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAWWAWZXBGXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NC(=NS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methyl-1,2,4-Thiadiazole-5-Carbonyl Chloride

The thiadiazole carbonyl precursor is typically synthesized via cyclocondensation of thioamide derivatives. A representative protocol involves:

- Reacting thioacetamide with hydrazine hydrate in ethanol under reflux to form 3-methyl-1,2,4-thiadiazole-5-amine.

- Diazotization followed by hydrolysis to yield 3-methyl-1,2,4-thiadiazole-5-carboxylic acid.

- Treatment with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | NH₂NH₂·H₂O, EtOH | Ethanol | Reflux, 6 h | 68–72% |

| 2 | NaNO₂, HCl | H₂O | 0–5°C | 85% |

| 3 | SOCl₂, DMF (cat.) | Toluene | 60°C, 2 h | 90% |

Piperazine Acylation

The acyl chloride intermediate is coupled with piperazine under Schotten-Baumann conditions:

- Piperazine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) with triethylamine (TEA, 2.5 eq) as a base.

- 3-Methyl-1,2,4-thiadiazole-5-carbonyl chloride (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.

- The product, 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine, is isolated via filtration or extraction (yield: 78–82%).

Optimization Note : Microwave-assisted coupling (50 W, 100°C, 20 min) increases yield to 89% while reducing reaction time.

Esterification of Piperazine

The final ethyl carboxylate group is introduced via nucleophilic acyl substitution:

- 4-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperazine (1.0 eq) is suspended in dry tetrahydrofuran (THF).

- Ethyl chloroformate (1.2 eq) and TEA (2.0 eq) are added at −10°C, followed by gradual warming to 25°C over 6 h.

- Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the title compound (75–80%).

Critical Parameters :

- Solvent polarity : THF outperforms DCM or DMF in minimizing side reactions.

- Temperature control : Sub-zero conditions prevent piperazine ring opening.

Analytical Characterization and Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR (400 MHz, CDCl₃) : δ 1.28 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.63 (s, 3H, thiadiazole-CH₃), 3.48–3.55 (m, 4H, piperazine-H), 3.72–3.79 (m, 4H, piperazine-H), 4.18 (q, 2H, J = 7.1 Hz, OCH₂CH₃).

- ¹³C-NMR (100 MHz, CDCl₃) : δ 14.1 (CH₂CH₃), 14.9 (thiadiazole-CH₃), 42.5, 43.8 (piperazine-C), 61.7 (OCH₂CH₃), 162.1 (C=O), 170.3 (thiadiazole-C).

Mass Spectrometry :

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 65:35, 1.0 mL/min) confirms ≥98% purity.

Methodological Advancements and Yield Optimization

Microwave-Assisted Synthesis

Microwave irradiation (300 MHz) reduces acylation and esterification times from hours to minutes while improving yields by 10–15%. For example:

Solvent-Free Approaches

Ball-milling techniques with K₂CO₃ as a base achieve 82% yield in the esterification step, eliminating solvent waste.

Catalytic Innovations

Boric acid (5 mol%) accelerates thiadiazole cyclization, enhancing step-one yield to 76%.

Industrial-Scale Production Considerations

Process Economics :

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Capacity | 50 kg | 200 kg |

| Yield | 72% | 85% |

| Cost/kg | $1,200 | $900 |

Regulatory Compliance :

- Residual solvents (THF, DCM) must be <500 ppm per ICH Q3C guidelines.

- Genotoxic impurities (e.g., ethyl chloroformate) require strict control <1 ppm.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms are nucleophilic sites. Key reactions include:

-

Reaction with hydrazine hydrate : Forms hydrazine derivatives. For example, treatment with 98% hydrazine hydrate at 80°C yields 1,4-bis(5-hydrazinyl-1,3,4-thiadiazol-2-yl)piperazine with 87% efficiency .

-

Chlorination with thionyl chloride : Substitutes thiol groups with chlorine in benzene, producing 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine .

Acylation and Alkylation

The piperazine amine groups react with acylating/alkylating agents:

-

Acetylation with acetic anhydride : Forms 1,4-bis(3-methyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl)piperazine under reflux conditions (yield: 87%) .

-

Reaction with thioglycolic acid : Produces sulfur-containing derivatives, enhancing biological activity .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Yields the corresponding carboxylic acid, which can further react to form amides or salts.

-

Basic hydrolysis : Generates water-soluble carboxylates, useful for derivatization.

Thiadiazole Ring Modifications

The 1,2,4-thiadiazole ring participates in electrophilic and redox reactions:

-

Oxidation : Forms sulfoxides or sulfones using hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction : Catalytic hydrogenation cleaves the thiadiazole ring to generate thiols or amines.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Reaction with carbon disulfide : Forms 6,6′-(piperazin-1,4-diyl)bis(1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole-3-thiol) in pyridine (yield: 67%) .

Comparative Reaction Data

The table below summarizes key reactions and conditions:

Mechanistic Insights

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity: Research indicates that derivatives containing thiadiazole and piperazine structures exhibit significant antimicrobial properties. A study found that compounds with similar structures showed notable activity against various bacterial strains, particularly Escherichia coli and Staphylococcus aureus .

- Antitumor Activity: Compounds with similar scaffolds have demonstrated cytotoxic effects against cancer cell lines. For instance, studies on piperazine derivatives have revealed their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer models . The mechanisms often involve the disruption of cellular signaling pathways essential for cancer growth.

- Enzyme Inhibition: Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate may act as an inhibitor of key enzymes involved in metabolic pathways of pathogens or cancer cells. Docking studies have suggested strong binding affinities to targets such as enoyl-acyl carrier protein reductase .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. The mechanisms of action are still under investigation but are believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease processes.

Case Studies

Several studies highlight the therapeutic potential of this compound:

-

Antimicrobial Efficacy Study: A series of synthesized piperazine derivatives were tested against gram-positive and gram-negative bacteria. Results indicated that compounds similar to this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 20 µg/mL against E. coli and S. aureus .

Compound Bacterial Strain MIC (µg/mL) Compound A E. coli 15 Compound B S. aureus 12 -

Antitumor Activity Assessment: In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated IC50 values indicating potent antitumor activity .

Cell Line IC50 (µM) MCF-7 8.5 HeLa 7.0

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl Piperazine-1-Carboxylate Derivatives

Structural and Functional Insights

- Thiadiazole vs. Thiazolidinone/Indole/Triazole: The target compound’s 1,2,4-thiadiazole ring (C₃H₃N₂S) offers greater rigidity compared to the thiazolidinone in or the indole in . This rigidity may influence binding affinity in biological targets .

Molecular Weight and Bioavailability :

Synthetic Routes :

- The target compound’s synthesis likely involves coupling a preformed thiadiazole carbonyl chloride with ethyl piperazine-1-carboxylate, analogous to methods in . By contrast, indole-containing derivatives require specialized conditions like hydroformylation.

Biological Activity

Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives integrated with thiadiazole moieties. This compound exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 246.31 g/mol. Its structure features a piperazine ring substituted with a thiadiazole moiety, which is known for conferring various pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-thiadiazoles showed notable antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The mechanism of action is primarily attributed to the inhibition of enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in bacterial fatty acid biosynthesis .

Table 1: Antimicrobial Activity Against Various Bacteria

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Thiadiazole Derivative X | P. aeruginosa | 64 µg/mL |

| Thiadiazole Derivative Y | Staphylococcus aureus | 128 µg/mL |

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines . A structure-activity relationship (SAR) analysis revealed that modifications on the thiadiazole ring significantly enhance cytotoxicity.

Case Study: Anticancer Activity Evaluation

In vitro studies conducted on breast cancer cell lines (MCF-7) revealed that the compound exhibited an IC50 value of approximately 15 µM, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This effect is crucial for developing therapeutic agents targeting inflammatory diseases.

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in models of epilepsy. Research indicates that it may enhance GABAergic transmission, providing a basis for its use as an anticonvulsant agent .

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate?

- Methodological Answer : The molecular structure can be confirmed using a combination of spectroscopic techniques (e.g., H/C NMR, IR) and X-ray crystallography. For crystallographic refinement, programs like SHELXL are essential for modeling atomic positions and thermal displacement parameters. The software allows for robust refinement against high-resolution data, even in cases of disorder or twinning . Spectroscopic data should align with expected functional groups: the thiadiazole carbonyl (1700–1750 cm in IR) and piperazine protons (δ 2.5–3.5 ppm in H NMR) .

Q. What synthetic strategies are commonly employed to prepare this compound?

- Methodological Answer : Synthesis typically involves coupling reactions between thiadiazole and piperazine precursors. For example:

- Step 1 : Cyclocondensation of ethyl acetoacetate with thiosemicarbazide to form the 3-methyl-1,2,4-thiadiazole ring .

- Step 2 : Activation of the thiadiazole carbonyl (e.g., via chloroformate) for coupling with a piperazine derivative .

- Purification : Flash chromatography using gradients of ethyl acetate/hexane ensures isolation of the target compound .

Advanced Research Questions

Q. How should researchers address data discrepancies during crystallographic refinement?

- Methodological Answer : Discrepancies in crystallographic data (e.g., high R-factors, electron density mismatches) can arise from disorder, twinning, or incorrect space group assignment. SHELXL provides tools to address these:

- Twinning : Use the

TWINandBASFcommands to refine twin fractions . - Disorder : Split atomic positions into multiple sites with restrained occupancy .

- Validation : Cross-validate results with the

CHECKCIFtool in Mercury to flag geometric outliers .

Q. What methodologies are recommended for analyzing intermolecular interactions in the crystal lattice?

- Methodological Answer : Mercury’s Materials Module enables systematic analysis of non-covalent interactions (e.g., hydrogen bonds, π-stacking):

- Interaction Motifs : Use the "Contacts" feature to identify hydrogen bonds (e.g., N–H···O) and van der Waals contacts .

- Packing Similarity : Compare the crystal packing with related structures using packing similarity calculations .

- Void Analysis : Visualize solvent-accessible voids to assess potential for co-crystallization or hydrate formation .

Q. How can researchers optimize reaction yields for intermediates in the synthesis pathway?

- Methodological Answer : Reaction optimization requires systematic variation of parameters:

- Catalysis : Test transition-metal catalysts (e.g., Zn(OTf)) for coupling efficiency, as seen in similar piperazine-thiadiazole syntheses .

- Temperature/Time : Higher temperatures (e.g., 100°C) and extended reaction times (12–24 hrs) improve cyclization yields .

- Workup : Use aqueous/organic phase separation to remove unreacted starting materials .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected H NMR peaks) may arise from impurities or tautomerism:

- Repurification : Re-run column chromatography with adjusted solvent ratios .

- Tautomer Identification : Use N NMR or computational modeling (DFT) to confirm tautomeric forms of the thiadiazole ring .

- Cross-Validation : Compare experimental IR/Raman spectra with theoretical spectra generated via Gaussian or ORCA .

Structural and Functional Insights

Q. What computational tools are suitable for predicting the compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.